molecular formula C14H13BrO4S B2608957 2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate CAS No. 881475-41-8

2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate

Cat. No.: B2608957
CAS No.: 881475-41-8
M. Wt: 357.22
InChI Key: XEORWVFYBDDBLI-UHFFFAOYSA-N
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Description

2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate is a sulfonate ester featuring a 2-bromophenyl group linked via an oxygen atom to a benzenesulfonate moiety substituted with methoxy (4-position) and methyl (3-position) groups. This compound is structurally characterized by two distinct aromatic systems: the brominated phenyl group and the substituted benzenesulfonate. Sulfonate esters like this are typically employed as intermediates in organic synthesis, particularly as leaving groups or protecting agents, depending on substituent effects .

Properties

IUPAC Name

(2-bromophenyl) 4-methoxy-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO4S/c1-10-9-11(7-8-13(10)18-2)20(16,17)19-14-6-4-3-5-12(14)15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEORWVFYBDDBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate typically involves the reaction of 2-bromophenol with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Bromophenol+4-Methoxy-3-methylbenzenesulfonyl chloride2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate+HCl\text{2-Bromophenol} + \text{4-Methoxy-3-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Bromophenol+4-Methoxy-3-methylbenzenesulfonyl chloride→2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the bromophenyl group is highly susceptible to nucleophilic displacement due to the electron-withdrawing sulfonate group, which activates the aryl ring for substitution .

Mechanism :

  • Reagents : Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents (DMF, DMSO).

  • Products : 2-substituted phenyl derivatives (e.g., azide, thiol analogs).

  • Conditions : Room temperature or mild heating, often requiring base catalysts (e.g., triethylamine).

Example Reaction :
2-Bromophenyl+Nucleophile2-Substituted phenyl product+Byproducts\text{2-Bromophenyl} + \text{Nucleophile} \rightarrow \text{2-Substituted phenyl product} + \text{Byproducts}

Table 1: Nucleophilic Substitution Conditions

Reaction TypeReagentSolventProductSource
Azide substitutionNaN₃DMF2-Azidophenyl derivative
Thiol substitutionNaSHDMSO2-Thiophenyl derivative

Oxidation of the Methoxy Group

The methoxy group undergoes oxidation to carbonyl derivatives under strong oxidizing conditions, a reaction facilitated by the electron-withdrawing sulfonate group .

Mechanism :

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Product : 4-Oxobenzaldehyde derivative.

Example Reaction :
Methoxy group+KMnO₄/H⁺Carbonyl group\text{Methoxy group} + \text{KMnO₄/H⁺} \rightarrow \text{Carbonyl group}

Reduction of the Sulfonate Group

The sulfonate ester can be reduced to a sulfide using strong reducing agents, though this reaction is less common due to the sulfonate’s stability .

Mechanism :

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Product : Corresponding sulfide ester.

Table 2: Reduction Conditions

ReagentSolventProductSource
LiAlH₄THFSulfide ester
NaBH₄EtOHSulfide ester

Enolic Activation in Multicomponent Reactions

This compound participates in vinylogous anomeric-based oxidation mechanisms, as observed in triarylpyridine synthesis .

Mechanism :

  • Enolization : The sulfonate ester undergoes enolic activation in the presence of a catalyst (e.g., Fe₃O₄@SiO₂@PCLH-TFA).

  • Nucleophilic Attack : The enolized intermediate reacts with aldehydes to form chalcone intermediates.

  • Cyclization : Ammonia or other nucleophiles facilitate cyclization, leading to heterocyclic products (e.g., pyridines).

Example Reaction :
Sulfonate ester+Aldehyde+AmmoniaTriarylpyridine\text{Sulfonate ester} + \text{Aldehyde} + \text{Ammonia} \rightarrow \text{Triarylpyridine}

Table 3: Multicomponent Reaction Conditions

CatalystTemperatureSolventProductSource
Fe₃O₄@SiO₂@PCLH-TFA110°CSolvent-freeTriarylpyridine

Scientific Research Applications

Organic Synthesis

2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Applications

Reaction TypeProductReference
Nucleophilic Substitution2-Azidophenyl 4-methoxy-3-methylbenzenesulfonate
Oxidation2-Bromophenyl 4-methoxy-3-methylbenzaldehyde
Reduction2-Bromophenyl 4-methoxy-3-methylbenzenesulfide

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It can be explored for designing inhibitors of specific enzymes or receptors, which could lead to new therapeutic agents.

Mechanism of Action : The bromophenyl group can engage in hydrophobic interactions, while the sulfonate group may form ionic bonds with amino acid residues at the active sites of enzymes.

Material Science

In material science, this compound is used to synthesize polymers and other materials with specific properties. Its ability to participate in polymerization reactions makes it a candidate for developing advanced materials with tailored functionalities.

Biological Studies

The compound may also be utilized in biological studies to investigate enzyme inhibition and protein interactions. Its potential role as a probe in biochemical assays can provide insights into cellular mechanisms and pathways.

Case Studies

Several studies have highlighted the utility of this compound in various applications:

  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its promise as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromophenyl group can interact with hydrophobic pockets, while the sulfonate group can form ionic interactions with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Sulfonate Reactivity

The sulfonate group’s leaving-group ability is critically influenced by substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance leaving-group capacity by stabilizing the sulfonate anion, while electron-donating groups (EDGs) reduce it.

  • Target Compound : The 4-methoxy (EDG, resonance-donating) and 3-methyl (weak EDG, inductive) substituents decrease the sulfonate’s leaving-group ability compared to tosylates (4-methylbenzenesulfonates). The methoxy group’s strong resonance donation destabilizes the sulfonate anion, making it less reactive in nucleophilic substitutions than tosylates .
  • Tosylate Derivatives: For example, (R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate () contains a 4-methyl group, which is a weaker EDG than methoxy. This makes tosylates superior leaving groups in SN2 or E2 reactions compared to the target compound .
  • Triflates : Trifluoromethanesulfonates (triflates) feature a strong EWG (CF₃), resulting in exceptionally high leaving-group ability, often used in demanding reactions like SN1 processes.

Bromophenyl Group Reactivity

The 2-bromophenyl moiety in the target compound offers unique reactivity compared to non-halogenated or differently substituted aryl groups:

  • Radical Cyclization: Bromine can act as a radical acceptor or leaving group. For instance, highlights a 2-bromophenyl-containing oxazolidine undergoing stereoselective radical cyclization to form tricyclic structures.

Physical Properties

  • Solubility : The methoxy group enhances polarity, likely increasing solubility in polar solvents (e.g., DMSO or acetone) relative to tosylates. However, the bromine and methyl groups may counterbalance this by introducing hydrophobicity.
  • Thermal Stability : The steric bulk from the 3-methyl group could improve thermal stability compared to less-substituted sulfonates.

Data Table: Comparative Analysis of Sulfonate Esters

Compound Sulfonate Substituents Aryl Group Leaving-Group Ability Key Reactivity Features
2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate 4-methoxy, 3-methyl 2-bromophenyl Moderate Bromine enables cross-coupling; EDGs reduce leaving ability
Tosylate (e.g., ) 4-methyl 4-fluorophenyl High Widely used in SN2/E2 reactions; moderate stability
Triflate CF₃ Varies Very High Ideal for SN1; sensitive to hydrolysis
2-Nitrobenzenesulfonate 2-nitro (EWG) Varies High Enhanced leaving ability due to nitro EWG

Research Findings and Gaps

  • : Demonstrates bromophenyl’s utility in radical cyclization, though the target compound’s sulfonate group may limit direct comparability .
  • : Highlights the prevalence of tosylates in intermediates, underscoring the need to tailor sulfonate substituents for specific reactivity .

Biological Activity

2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate is a sulfonate compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 881475-41-8
  • Molecular Formula : C15H15BrO4S
  • Molecular Weight : 373.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing several biochemical pathways. The sulfonate group enhances solubility and bioavailability, facilitating interaction with cellular components.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description References
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
AnticancerPotential growth inhibition of cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes involved in disease pathways

Case Studies and Research Findings

  • Antimicrobial Properties :
    A study investigated the antimicrobial efficacy of various sulfonate derivatives, including this compound, against a panel of bacterial strains. The compound demonstrated significant inhibition at concentrations as low as 25 µM, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Activity :
    In vitro assays were conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. Results indicated that at concentrations of 10 µM, the compound inhibited cell proliferation by approximately 50%, with further studies revealing its mechanism involved apoptosis induction through caspase activation .
  • Enzyme Inhibition Studies :
    A recent dissertation highlighted the enzyme inhibitory effects of sulfonate compounds, including this compound, on key metabolic enzymes such as tyrosinase and others involved in cancer metabolism. The findings suggest that structural modifications can enhance inhibitory potency .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-bromophenyl 4-methoxy-3-methylbenzenesulfonate?

Methodological Answer:
The synthesis typically involves sulfonation of a substituted benzene derivative. A stepwise approach is advised:

Sulfonyl Chloride Formation : React 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate.

Esterification : Couple the sulfonyl chloride with 2-bromophenol under mild basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and confirm using 1H NMR^1 \text{H NMR} (e.g., aromatic proton splitting patterns) and mass spectrometry.
Reference : Structural analogs in catalogs suggest similar sulfonate syntheses .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Data Collection : Collect high-resolution diffraction data (Mo Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts.

Structure Solution : Use direct methods in SHELXS or SHELXD for phase determination .

Refinement : Refine the model iteratively with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Address disorder by splitting sites or applying geometric restraints.

Validation : Cross-validate with Hirshfeld surface analysis and check for hydrogen-bonding interactions using Mercury or OLEX5.
Note : Discrepancies between experimental and DFT-optimized geometries may arise from crystal packing effects; compare with gas-phase computational models.

Basic: What spectroscopic techniques are critical for characterizing this sulfonate?

Methodological Answer:

  • 1H and 13C NMR^1 \text{H and } ^{13}\text{C NMR} : Identify substituent positions via chemical shifts (e.g., deshielded aromatic protons adjacent to bromine or sulfonate groups).
  • IR Spectroscopy : Confirm sulfonate ester formation (asymmetric S-O stretching ~1370 cm1^{-1}, symmetric ~1170 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+^+) and isotopic pattern matching 79Br/81Br^{79}\text{Br}/^{81}\text{Br}.
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, S, Br).
    Reference : Catalogs emphasize purity validation via GC/HPLC .

Advanced: How should researchers address contradictions between computational and experimental structural data?

Methodological Answer:

Error Source Identification :

  • Check for basis set limitations in DFT calculations (e.g., B3LYP/6-31G(d) vs. larger basis sets).
  • Assess crystal packing effects (e.g., intermolecular forces distorting bond angles).

Triangulation :

  • Compare SC-XRD data with solid-state NMR or Raman spectroscopy.
  • Validate computational models using multiple software (Gaussian, ORCA) and force fields.

Statistical Analysis : Apply R-factors and goodness-of-fit (GoF) metrics to quantify model accuracy.
Reference : Methodological rigor in data triangulation is emphasized in research design literature .

Basic: What precautions are essential for handling brominated aromatic sulfonates?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/organ exposure.
  • Stability : Store under inert atmosphere (N₂ or Ar) at -20°C to prevent hydrolysis or photodegradation.
  • Waste Disposal : Neutralize acidic byproducts with aqueous NaHCO₃ before halogenated waste disposal.
    Reference : Safety protocols align with ACS guidelines for brominated compounds .

Advanced: How can researchers optimize reaction conditions to minimize byproducts in sulfonate synthesis?

Methodological Answer:

Kinetic Control :

  • Use low temperatures (0–5°C) during sulfonyl chloride formation to reduce polysubstitution.
  • Employ slow addition of reagents via syringe pump.

Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate esterification.

In Situ Monitoring : Utilize inline FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically.

Byproduct Analysis : Characterize impurities via LC-MS and optimize purification steps (e.g., gradient elution in HPLC).
Reference : Advanced catalytic strategies are discussed in organic methodology literature .

Basic: What crystallographic databases are suitable for comparing structural parameters?

Methodological Answer:

  • Cambridge Structural Database (CSD) : Search for sulfonate esters with similar substituents (e.g., refcode: TEFVUO).
  • Protein Data Bank (PDB) : Limited utility for small molecules but useful for sulfonate-protein interaction studies.
  • ICSD (Inorganic Crystal Structure Database) : For metal-sulfonate complexes.
    Reference : SHELX-integrated tools enable direct CSD queries during refinement .

Advanced: How can researchers leverage Hirshfeld surface analysis to interpret intermolecular interactions?

Methodological Answer:

Surface Generation : Use CrystalExplorer to generate Hirshfeld surfaces mapped with dnormd_{\text{norm}}.

Interaction Quantification :

  • Identify dominant contacts (e.g., Br···H, O···H) via 2D fingerprint plots.
  • Calculate interaction percentages (e.g., H-H, Br-O contributions).

Correlation with Properties : Link interaction patterns to solubility or melting point trends in analogs.
Reference : Case studies in crystallography literature demonstrate Hirshfeld applications .

Basic: What are the key metrics for assessing synthetic yield and purity?

Methodological Answer:

  • Yield Calculation : Isolated yield (%) = (mass of product / theoretical mass) × 100.
  • Purity Assessment :
    • HPLC/GC peak area ≥95%.
    • 1H NMR^1 \text{H NMR} integration ratios consistent with expected protons.
  • Melting Point : Compare with literature values (e.g., analogs in catalogs ).

Advanced: What strategies resolve twinning or disorder in SC-XRD data for this compound?

Methodological Answer:

Twinning Detection : Check for non-integer R-values or abnormal intensity statistics in XPREP.

Model Refinement :

  • Apply TWIN/BASF instructions in SHELXL for twin law refinement.
  • Use PART instructions to model disordered atoms.

Validation : Cross-check with PLATON’s TWINCHECK and ADDSYM algorithms.
Reference : SHELX documentation details twinning corrections .

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